[(4R,4aR,7S,7aR,12bS)-9-methoxy-3-methyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-yl] acetate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Biomarker for Illicit Heroin Use

Acetylcodeine is a byproduct formed during the illicit synthesis of heroin. Research has shown that it can be detected in the urine of people who have used street heroin [1]. This makes it a valuable biomarker for differentiating between illicit heroin use and use of pharmaceutical heroin, which does not contain acetylcodeine [1, 2]. This distinction can be important in programs that provide medically-supervised heroin for addiction treatment purposes [1].

Understanding Heroin Toxicity

Studies have investigated the effects of acetylcodeine in animals. One study found that acetylcodeine caused convulsions in mice at a lower dose than expected based on its pain-relieving and stimulant properties [3]. Additionally, it was observed that acetylcodeine could enhance the convulsive effects of heroin, potentially contributing to heroin-related deaths [3]. This research helps scientists understand the complex pharmacology of heroin and its byproducts.

Forensic Applications

The presence of acetylcodeine in seized heroin can be a clue about the method of illicit synthesis [5]. This information can be helpful for law enforcement in investigations.

- [1] Acetylcodeine as a urinary marker to differentiate the use of street heroin and pharmaceutical heroin PubMed:

- [2] Detection of acetylcodeine in urine as an indicator of illicit heroin use: method validation and results of a pilot study PubMed:

- [3] Acetylcodeine, an impurity of illicitly manufactured heroin, elicits convulsions, antinociception, and locomotor stimulation in mice PubMed:

- [5] 6-Acetylcodeine - Cayman Chemical

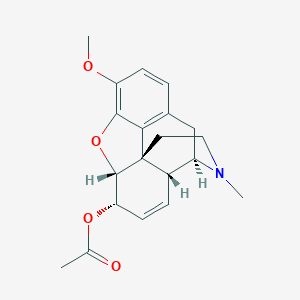

The compound [(4R,4aR,7S,7aR,12bS)-9-methoxy-3-methyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-yl] acetate is a complex organic molecule characterized by a unique bicyclic structure. It belongs to the class of methanobenzofuroisoquinolines and features multiple stereocenters, which contribute to its potential biological activity. The molecular formula is C₁₈H₁₉N₃O₃, and it has a molecular weight of approximately 341.4 g/mol .

The compound's structure includes a methoxy group at the 9-position and an acetate moiety at the nitrogen atom of the isoquinoline ring. This configuration suggests that it may exhibit interesting pharmacological properties due to the presence of both a benzofuro and isoquinoline framework.

The mechanism of action of Acetylcodeine has not been extensively studied. Due to its structural similarity to codeine, it might interact with opioid receptors in the central nervous system, potentially producing analgesic (pain-relieving) effects. However, the extent and potency of these effects compared to codeine are unknown and require further investigation [].

Acetylcodeine is classified as a Schedule II controlled substance in the United States due to its potential for abuse and dependence similar to other opioids []. Information on its specific toxicity is limited, but it is likely to share some of the hazards associated with codeine, including respiratory depression, constipation, and drowsiness at high doses [].

- Hydrolysis: The acetate group can be hydrolyzed to yield the corresponding alcohol.

- Oxidation: The methoxy group may be oxidized to form a hydroxyl group under specific conditions.

- Substitution Reactions: The nitrogen atom in the isoquinoline ring can participate in nucleophilic substitution reactions.

These reactions are essential for modifying the compound for various applications in medicinal chemistry.

The synthesis of [(4R,4aR,7S,7aR,12bS)-9-methoxy-3-methyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-yl] acetate typically involves multi-step synthetic pathways. Common methods include:

- Starting Material Preparation: Synthesis often begins with readily available precursors such as morphine or its derivatives.

- Functional Group Modification: Key steps include acetylation to introduce the acetate group and methylation to add the methoxy group.

- Cyclization Reactions: Cyclization processes are crucial for forming the bicyclic structure characteristic of this compound.

These methods require careful control of reaction conditions to ensure high yields and purity of the final product.

The unique structure of this compound suggests several potential applications:

- Pharmaceutical Development: Due to its possible analgesic and neuroprotective properties, it may serve as a lead compound for new drug development.

- Research Tools: It could be used in biochemical assays to study receptor interactions or enzyme inhibition.

- Synthetic Intermediates: Its derivatives may act as intermediates in synthesizing more complex molecules for medicinal chemistry.

Interaction studies are crucial for understanding how this compound behaves in biological systems. Preliminary data indicate that compounds of similar structure may interact with various receptors:

- Opioid Receptors: Potential modulation of pain pathways through opioid receptor interactions.

- Serotonin Receptors: Possible involvement in mood regulation and anxiety through serotonin receptor binding.

Further studies are necessary to elucidate specific interactions and mechanisms of action.

Several compounds share structural similarities with [(4R,4aR,7S,7aR,12bS)-9-methoxy-3-methyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-yl] acetate, which highlight its uniqueness:

| Compound Name | Structure Features | Notable Activities |

|---|---|---|

| [(4R,4aR,7S,7aR)-9-acetyloxy-3-methyl...] | Acetate group; similar bicyclic structure | Analgesic properties |

| [(4S,4aR,7S,7aR)-9-methoxy...] | Different stereochemistry; methoxy group | Antimicrobial effects |

| [(3R,4R,...)-3-(cyclopropylmethyl)-...] | Cyclopropyl substitution; altered ring structure | Neuroprotective potential |

These compounds illustrate variations in stereochemistry and substituents that can significantly influence biological activity and therapeutic potential. The unique arrangement of functional groups in [(4R,4aR,7S,7aR,12bS)-9-methoxy...] may confer distinct pharmacological properties that merit further exploration.

XLogP3

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

GHS Hazard Statements

H302 (97.56%): Harmful if swallowed [Warning Acute toxicity, oral];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant